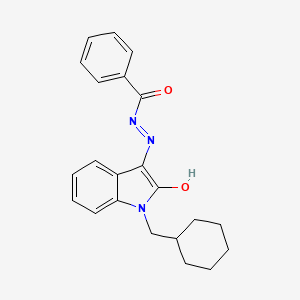
Octane Ceftizoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane Ceftizoxime: is a third-generation cephalosporin antibiotic. It is a semisynthetic compound that is highly resistant to a broad spectrum of beta-lactamases and is effective against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . This antibiotic is used in the treatment of various bacterial infections, including lower respiratory tract infections, urinary tract infections, and gonorrhea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The preparation of Octane Ceftizoxime involves several steps. One method includes reducing the temperature of purified water to 0-5°C, adding ceftizoxime acid into the purified water, and then adding a buffer solution. A salt-forming agent is then added to the solution, controlling the temperature to 0-5°C and stirring until the solution is clear. Sodium chloride is added, and the solution is stirred until clear. Activated carbon is used for decoloring, followed by filtration. Ethanol is added to the solution, and ceftizoxime sodium seed crystals are grown. The crystals are then filtered, washed, and dried to obtain ceftizoxime sodium powder .
Industrial Production Methods: : The industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of temperature and pH, as well as the use of high-purity reagents to ensure the quality and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: : Octane Ceftizoxime undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include sodium chloride, ethanol, and activated carbon. The reactions typically occur under controlled temperature and pH conditions to ensure the stability and effectiveness of the compound .
Major Products Formed: : The major product formed from these reactions is ceftizoxime sodium, which is used in various pharmaceutical formulations .
Aplicaciones Científicas De Investigación
Octane Ceftizoxime has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying beta-lactam antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the effectiveness of antibiotics. In medicine, it is used to treat various bacterial infections, including those caused by resistant strains. In industry, it is used in the development of new antibiotics and other pharmaceutical products .
Mecanismo De Acción
The mechanism of action of Octane Ceftizoxime involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death . The compound has excellent beta-lactamase stability and good in vitro activity against various pathogens, including Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to Octane Ceftizoxime include other third-generation cephalosporins such as cefuroxime, cefpodoxime, and cefmenoxime .
Uniqueness: : this compound is unique due to its high resistance to beta-lactamases and its broad spectrum of activity against both gram-positive and gram-negative organisms. Unlike other third-generation cephalosporins, the whole C-3 side chain in this compound has been removed to prevent deactivation by hydrolytic enzymes .
Propiedades
Fórmula molecular |
C13H15N5O5S2 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H15N5O5S2/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18/h4,6,8,11H,2-3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7+/t6?,8-,11-/m1/s1 |
Clave InChI |
GTMGOCSOUCFSBO-GJHWGMOBSA-N |
SMILES isomérico |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(CCS3)C(=O)O |
SMILES canónico |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(CCS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


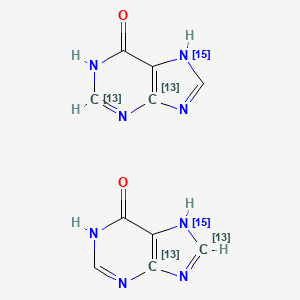
![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)

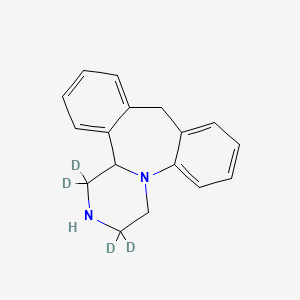
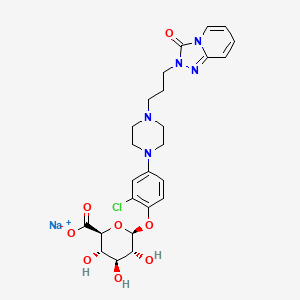

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
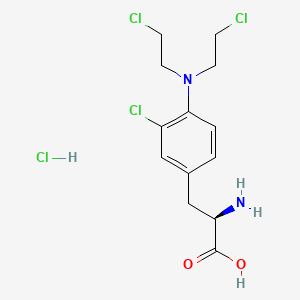

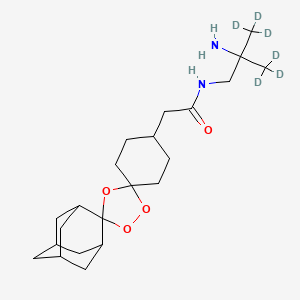
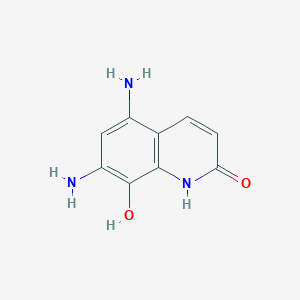
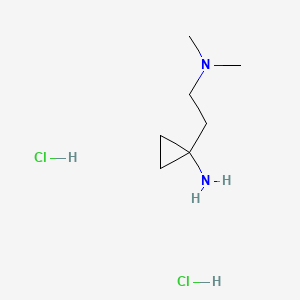
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
